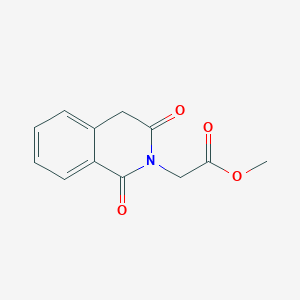

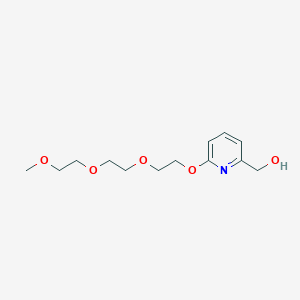

Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate, also known as M2DIA, is a synthetic compound that has been studied for its potential applications in the field of chemical synthesis and scientific research. M2DIA has been found to possess a number of useful properties, including its ability to act as a catalyst, a prodrug, and a building block for a variety of organic molecules.

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Substituted 1-methyl-3,4-dihydro-isoquinolines, similar to Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate, are utilized in the synthesis of various pharmaceutical compounds. These compounds show potential in analgesic and spasmolytic properties. For example, halogenated phenylethyl groups in certain derivatives have shown interesting analgesic properties (Brossi et al., 1960).

Organic Chemistry and Catalysis

In organic chemistry, such isoquinolines are involved in redox-neutral annulations involving dual C-H functionalization. This indicates their utility in various synthetic applications in organic chemistry and catalysis (Paul et al., 2019).

Marine-Derived Compounds

Isoquinoline derivatives are also significant in the study of marine-derived compounds. For instance, mansouramycins, which are isoquinolinequinones from a marine streptomycete, exhibit notable cytotoxicity against various cancer cells, highlighting their potential in cancer research (Hawas et al., 2009).

Electrochemical Studies

The molecular structure of isoquinoline derivatives significantly influences their orientation and phase transitions in organic adsorbed layers at interfaces, such as the mercury-water interface. This is crucial in understanding electrochemical processes and designing electrochemical sensors (Buess-Herman et al., 1992).

Analytical Chemistry

In analytical chemistry, the behavior of substituted isoquinolines under mass spectrometric conditions provides valuable insights for the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Propriétés

IUPAC Name |

methyl 2-(1,3-dioxo-4H-isoquinolin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-17-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJSYUXFUKMEJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)CC2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2739628.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)

![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)

![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)

![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)